methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Crystallographic Analysis of Heterocyclic Core Architecture
The fused pyrrolo[2,3-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. Single-crystal X-ray diffraction studies reveal a nearly planar heterocyclic core, with a root-mean-square (RMS) deviation of 0.017 Å from planarity for non-hydrogen atoms. The bond lengths and angles within the fused system are consistent with aromatic delocalization:
The bromine atom at position 3 introduces steric and electronic perturbations. Crystallographic data show a C–Br bond length of 1.89 Å , slightly shorter than typical aryl bromides due to resonance effects with the adjacent nitrogen atom. The methyl ester group at position 5 adopts a coplanar orientation relative to the pyridine ring, stabilized by conjugation with the carbonyl π-system.
Table 1 : Selected crystallographic parameters for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.908 Å, b = 13.363 Å, c = 5.833 Å |
| β angle | 103.403° |
| Z | 4 |
| Density (calc.) | 1.938 g/cm³ |
Electronic Structure and Aromaticity in Fused Pyrrole-Pyridine Systems
Density functional theory (DFT) calculations at the BLYP/6-311++G(d,p) level indicate significant aromatic character in both rings. The pyrrole moiety exhibits π-electron density of 6.24 electrons , while the pyridine ring shows 6.18 electrons , confirming aromatic stabilization. Key electronic features include:
- HOMO-LUMO gap : 3.59 eV, indicative of moderate kinetic stability
- NBO charges : Bromine (-0.12 e), ester carbonyl oxygen (-0.45 e)
The bromine substituent exerts a strong electron-withdrawing effect, reducing electron density at C3 by 0.18 e compared to unsubstituted analogs. This polarization enhances electrophilic reactivity at C2 and C4 positions. Aromaticity indices computed using nucleus-independent chemical shift (NICS) reveal:
These values confirm strong aromatic character, though slightly diminished compared to isolated pyrrole (-15.3 ppm) or pyridine (-10.5 ppm) due to ring fusion.
Conformational Dynamics of Substituent Groups
The methyl ester group exhibits restricted rotation about the C5–O bond, with a rotational barrier of 12.3 kcal/mol calculated via DFT. This constraint arises from partial double-bond character in the ester linkage (C=O bond length: 1.21 Å). Key conformational observations include:
- Bromine orientation : Preferential anti alignment relative to the pyrrole nitrogen (torsion angle: 178.5°)
- Ester group planarity : Dihedral angle of 5.2° between the carbonyl group and pyridine ring
Intermolecular interactions dominate crystal packing. N–H···N hydrogen bonds (2.01 Å) form inversion dimers, while C–H···O contacts (2.34 Å) stabilize layered structures.
Table 2 : Supramolecular interactions in the crystalline phase
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···N | 2.01 | 168 |
| C–H···O | 2.34 | 145 |
| π-π stacking | 3.48 | - |
Comparative Analysis with Isomeric Pyrrolopyridine Derivatives
Structural variations among positional isomers significantly impact physicochemical properties:
1.4.1 Positional Isomerism
- 4-Carboxylate isomer (methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate):
- 6-Carboxylate isomer :
1.4.2 Electronic Effects
- 5-Carboxylate : Highest HOMO energy (-5.82 eV) due to conjugation with pyridine nitrogen
- 4-Carboxylate : Larger dipole moment (4.12 D vs. 3.78 D)
Table 3 : Comparative crystallographic data for pyrrolopyridine isomers
| Isomer | Space Group | Density (g/cm³) | C–Br Bond (Å) |
|---|---|---|---|
| 5-Carboxylate | P2₁/c | 1.938 | 1.89 |
| 4-Carboxylate | P-1 | 1.912 | 1.92 |
| 6-Carboxylate | C2/c | 1.845 | 1.88 |
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCBIHBYSCXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696600 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-65-6 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways . The introduction of this compound inhibits these processes, thereby disrupting the normal functioning of fgfrs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to significant changes in cellular functions .
Result of Action
The inhibition of FGFRs by this compound can lead to a reduction in cell proliferation and migration . For instance, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways. The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis. Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Biological Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 255.07 g/mol
- CAS Number : 1190322-65-6
- Structure : The compound features a bromine atom at the 3-position of the pyrrole ring, which significantly influences its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions.
- Esterification : Conducted using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly through its inhibition of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cell lines (e.g., 4T1 cells), induce apoptosis, and reduce migration and invasion capabilities .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of FGFR : Disruption of signaling pathways critical for tumor growth and survival.
- Neuroactive Properties : Potential modulation of neurotransmitter systems, suggesting additional neuroprotective effects .
Comparative Analysis with Related Compounds
To understand its uniqueness, a comparison with similar pyrrolopyridine compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine | 1190322-65-6 | Similar structure but different bromination site |
| Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine | 952182-30-8 | Different ring fusion leading to varied properties |
| Methyl 4-bromo-1H-pyrrole | Not available | Lacks pyridine component; different reactivity |
This compound is distinguished by its specific bromination at the third position and the presence of a carboxylate group at position five, which may influence its biological activity differently compared to other similar compounds .
Study on Anticancer Activity
A notable study evaluated the effects of this compound on various cancer cell lines. Results indicated that:
- The compound exhibited IC50 values in the low micromolar range against breast cancer cells.
- Significant induction of apoptosis was observed through caspase activation assays.
Diabetes Research
In addition to anticancer properties, this compound has shown promise in endocrinology for managing diabetes. Its derivatives have been noted for their ability to reduce blood glucose levels in preclinical models, suggesting potential therapeutic applications in metabolic disorders .
Scientific Research Applications
Anticancer Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has shown promising potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and survival.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| 4T1 (Breast) | 12.5 | Significant inhibition of cell proliferation and induction of apoptosis |
| A549 (Lung) | 15.0 | Reduced migration and invasion capabilities |
These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment.
Endocrinology Applications
Research indicates that this compound may also have applications in endocrinology, particularly in managing diabetes by reducing blood glucose levels.
Synthesis of Derivatives
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom at the 3-position enhances its reactivity, allowing for various substitution reactions.
Common Synthetic Routes
The synthesis typically involves several steps:
- Bromination of a pyrrolopyridine precursor.
- Esterification using methanol with an acid catalyst.
Biological Target Interactions
Studies on the interactions of this compound with biological targets are essential for elucidating its mechanism of action. It is believed to interact with specific enzymes or receptors involved in cancer progression and neuronal signaling pathways.
Given its diverse applications in medicinal chemistry and chemical research, further exploration of this compound is warranted. Potential areas for future research include:
- Development of more potent derivatives with enhanced anticancer properties.
- Investigation into its neuroprotective effects and possible applications in treating neurodegenerative diseases.
- Exploration of its role as an inhibitor for other enzyme systems beyond FGFRs.
Comparison with Similar Compounds
Positional Isomers and Halogen Variants
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1190319-82-4)
- Structural Difference : Bromine at position 4 instead of 3.
- Impact : Alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as bromine position directs coupling sites .
- Molecular Formula : Same (C₉H₇BrN₂O₂), but distinct regioselectivity in synthesis .
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1234615-74-7)
Ester Group Variations
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structural Differences :
- Ethyl ester (vs. methyl ester).
- Additional substituents: ethyl at position 6, hydroxyl at position 3, methyl at N1.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1234616-83-1) Structural Difference: Ester group at position 2 instead of 5.
Core Structure Modifications
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190318-72-9)
Functional Group Replacements
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4)
- Structural Difference : Lacks the ester group; methyl substituent at N1.
- Impact : Reduced polarity and solubility, limiting applications in aqueous systems .
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9)
- Structural Difference : Iodine at position 5 alongside bromine at position 3.
- Impact : Enhanced utility in sequential cross-coupling reactions due to differential reactivity of Br vs. I .
Comparative Data Table
Key Research Findings
- Reactivity : Bromine at position 3 (target compound) shows higher reactivity in Buchwald-Hartwig aminations compared to position 4 isomers .
- Biological Activity : The ester group at position 5 enhances binding to ATP pockets in kinases, as seen in JAK inhibitors like ATI-1777 .
- Synthetic Routes : Lithiation-trapping (e.g., with ethyl chloroformate) is a common method for introducing carboxylate groups, as demonstrated in European Patent applications .
Preparation Methods
Preparation of the Pyrrolo[2,3-b]pyridine Core
A common precursor is 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, which can be prepared by deprotection or de-tosylation of 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The reaction typically involves refluxing in methanol with sodium hydroxide:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| De-tosylation | 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (35 g, 96.2 mmol), methanol (200 mL), 6N NaOH (200 mL), reflux 2 h | 98.5% | Reaction mixture concentrated, pH adjusted with citric acid, solid filtered and dried. NMR confirms product purity. |
This method efficiently removes the tosyl protecting group to yield the free pyrrolo[2,3-b]pyridine core with a bromine substituent at position 5 and a methyl group at position 3.
Bromination at the 3-Position
Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is crucial. One approach involves starting from 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine, followed by acidic treatment:
This step effectively removes the trimethylsilyl group, facilitating the formation of the brominated pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxylate Group and Esterification
The carboxylate group at the 5-position is introduced via carboxylation reactions, followed by esterification to form the methyl ester. One method involves hydrolysis of a benzoic acid derivative under basic conditions, followed by acidification and esterification:
This method ensures the formation of the methyl ester at the 5-carboxylate position while maintaining the integrity of the brominated pyrrolo[2,3-b]pyridine core.
Catalytic Coupling and Functionalization
Further functionalization, such as Suzuki coupling, can be performed on the brominated pyrrolo[2,3-b]pyridine to introduce various substituents:
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | De-tosylation | 6N NaOH, MeOH, reflux 2 h | 98.5 | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
| 2 | Acidic desilylation | 2N HCl, THF, reflux overnight | 53.2 | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
| 3 | Hydrolysis & esterification | 2.5 N NaOH, MeOH, 50°C, acidification | Not specified | Methyl ester formation at 5-position |
| 4 | Suzuki coupling | Pd catalyst, potassium acetate, DMF, 80-90°C | 43 | Functionalized pyrrolo[2,3-b]pyridine derivatives |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals confirm the pyrrolo[2,3-b]pyridine structure and substitution pattern, e.g., δ 11.462 (s, NH), δ 8.134 (s, aromatic H), δ 2.135 (s, methyl group).
- LC-MS : Molecular ion peaks consistent with expected molecular weights, e.g., m/e 365.1 [M+H]^+ for related derivatives.
- Purity : Preparative HPLC used to purify intermediates and final products.
Additional Notes
- The synthetic accessibility score for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is reported as 1.5, indicating moderate ease of synthesis.
- The compound exhibits good solubility in organic solvents and moderate aqueous solubility, facilitating various reaction conditions.
- Safety precautions are necessary due to the presence of bromine and potential irritant properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are reaction conditions optimized?
- Methodology: The compound is typically synthesized via bromination of the pyrrolopyridine core. A common approach involves reacting 1H-pyrrolo[2,3-b]pyridine-5-carboxylate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 eq Br) to minimize over-bromination. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Data: Yields range from 65–85% depending on solvent polarity and catalyst choice. For example, using DMF as a solvent improves regioselectivity compared to dichloromethane .
Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?
- Methodology:
- 1H NMR: Aromatic protons in the pyrrolopyridine ring appear as doublets between δ 7.8–8.5 ppm. The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 255–257 (M⁺, isotopic pattern confirms bromine presence) .
- Contradiction Note: Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3). Cross-validate with 13C NMR (ester carbonyl at ~165 ppm) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology: The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for biological screening. For example, coupling with aryl boronic acids yields derivatives tested for kinase inhibition .
- Biological Relevance: Structural analogs show IC₅₀ values <1 µM against tyrosine kinases (e.g., EGFR), with potency linked to electron-withdrawing substituents .
Advanced Research Questions
Q. How can synthetic challenges like low regioselectivity during bromination be addressed?
- Methodology:
- Directed Metalation: Use lithiation at the 3-position with LDA (lithium diisopropylamide) followed by quenching with Br₂ to enhance regioselectivity (>90% purity) .
- Computational Guidance: DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Data Conflict: Some protocols report side products (e.g., dibrominated species) when using excess NBS. Mitigate via stepwise addition and in-situ monitoring .
Q. What strategies are effective in analyzing contradictory bioactivity data across derivatives?
- Methodology:
- SAR Studies: Systematically vary substituents at the 3- and 5-positions. For example, replacing bromine with iodine reduces steric hindrance but may lower metabolic stability .
- Enzyme Assays: Compare inhibition kinetics (e.g., SPR or fluorescence polarization) to isolate electronic vs. steric effects .
- Case Study: A 3-iodo analog showed 10-fold higher EGFR affinity than the bromo derivative but poorer solubility, highlighting trade-offs in lead optimization .
Q. How can computational modeling guide the design of pyrrolopyridine-based inhibitors?
- Methodology:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- ADMET Prediction: SwissADME or pkCSM models assess logP, solubility, and CYP450 interactions to prioritize synthetically feasible analogs .
- Validation: Correlation between computed binding energies (ΔG) and experimental IC₅₀ values validates model accuracy (R² >0.7 in published datasets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
